4-(Piperidin-3-yl)benzonitrile
Description
4-(Piperidin-3-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety attached to the 3-position of a piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties or target-specific interactions . Its enantiomers, (R)- and (S)-4-(Piperidin-3-yl)benzonitrile, are explicitly mentioned in , highlighting the importance of stereochemistry in its applications.
Properties
IUPAC Name |
4-piperidin-3-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBAFCLKWWHJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium(II) acetate, in a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(Piperidin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, affecting the transcription and replication processes. Additionally, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Ring Modifications
a. 3-(4-Oxopiperidin-1-yl)benzonitrile (CAS 250718-98-0)
- Structure : Replaces the piperidine hydrogen at the 4-position with a ketone (oxo group).
- Synthesis involves a reference yield of 28%, indicating moderate efficiency .
- Applications : The ketone may serve as a hydrogen bond acceptor, useful in targeting enzymes or receptors requiring polar interactions.
b. 4-(4-Hydroxypiperidin-4-yl)benzonitrile
c. 3-(4-Methylpiperazin-1-yl)benzonitrile (CAS 204078-35-3)
- Structure : Substitutes piperidine with a methylpiperazine ring.
- Impact : The methyl group on the nitrogen reduces basicity compared to piperidine, altering pH-dependent solubility and binding interactions. The 1-yl linkage shifts the spatial orientation of the benzonitrile group .
Aromatic System Variations
a. 4-(3-Thienyl)benzonitrile (CAS 172507-33-4)
- Structure : Replaces the piperidine ring with a thiophene group.
- Impact : The sulfur atom in thiophene enables unique electronic interactions (e.g., charge transfer) and may improve metabolic stability compared to amine-containing analogs. However, it reduces basicity .
b. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile (CAS 906673-54-9)
- Structure : Introduces bromo and formyl substituents on the adjacent phenyl ring.
- Impact : The electron-withdrawing bromo and formyl groups increase electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Melting point: 109–111°C .
Functional Group Additions
a. 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- Structure: Incorporates a carbonyl bridge and a methoxypyridinylamino group.
- The methoxypyridine moiety enhances π-stacking and hydrogen-bonding capabilities .
b. 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile
- Structure : Features a benzooxazole ring and a methylated piperidine.
- Impact : Benzooxazole’s aromaticity and hydrogen-bonding capacity may enhance affinity for kinase targets. Methylation of the piperidine nitrogen could reduce metabolic degradation .
Biological Activity
Overview
4-(Piperidin-3-yl)benzonitrile is an organic compound characterized by a piperidine ring attached to a benzonitrile moiety. Its molecular formula is CHN, and it exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-bromobenzonitrile with piperidine. A common method is the palladium-catalyzed coupling reaction, specifically the Suzuki-Miyaura cross-coupling reaction, utilizing a base such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to bind to DNA, potentially affecting transcription and replication processes. Additionally, it may inhibit certain enzymes or receptors, leading to diverse biological effects.
Biological Activity
Research indicates that this compound possesses significant biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit potent anticancer effects by disrupting protein interactions involved in cancer cell proliferation. For example, related compounds have shown IC values as low as 4.08 μM against lung cancer cell lines .
- Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes, impacting metabolic pathways relevant in disease states. For instance, it has been studied for its role in inhibiting cyclooxygenase (COX) enzymes, which are important in inflammatory responses .
Case Studies
- Anticancer Efficacy : A study involving compounds similar to this compound revealed its capacity to induce apoptosis in lung cancer cells by downregulating c-Myc protein levels. This suggests that the compound could serve as a therapeutic agent targeting specific oncogenic pathways .
- Enzyme Inhibition Profiles : Research on related compounds has indicated their effectiveness in inhibiting key metabolic enzymes such as α-glucosidase and lactate dehydrogenase (LDHA), which are crucial in diabetes and cancer metabolism respectively .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Characteristics | Key Features |
|---|---|---|
| 4-(Piperidin-2-yl)benzonitrile | Piperidine ring at the 2-position | Different pharmacological profiles |
| 4-(Piperidin-4-yl)benzonitrile | Piperidine ring at the 4-position | Potentially distinct biological activities |
| N-(Piperidin-3-yl)benzamide | Contains an amide functional group | Different mechanism of action |
This table highlights how positional isomerism can lead to variations in biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
